molecular formula C12H12F2O B1324767 Cyclopentyl 2,4-difluorophenyl ketone CAS No. 898791-93-0

Cyclopentyl 2,4-difluorophenyl ketone

Cat. No.: B1324767
CAS No.: 898791-93-0
M. Wt: 210.22 g/mol
InChI Key: GCHRYHNRZZYGTN-UHFFFAOYSA-N
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Description

Cyclopentyl 2,4-difluorophenyl ketone is a useful research compound. Its molecular formula is C12H12F2O and its molecular weight is 210.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality Cyclopentyl 2,4-difluorophenyl ketone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Cyclopentyl 2,4-difluorophenyl ketone including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

cyclopentyl-(2,4-difluorophenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12F2O/c13-9-5-6-10(11(14)7-9)12(15)8-3-1-2-4-8/h5-8H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCHRYHNRZZYGTN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C(=O)C2=C(C=C(C=C2)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12F2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60642581
Record name Cyclopentyl(2,4-difluorophenyl)methanone
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Molecular Weight

210.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898791-93-0
Record name Cyclopentyl(2,4-difluorophenyl)methanone
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cyclopentyl(2,4-difluorophenyl)methanone
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Cyclopentyl 2,4-difluorophenyl ketone chemical properties

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Chemical Properties of Cyclopentyl 2,4-difluorophenyl ketone

Introduction

Cyclopentyl 2,4-difluorophenyl ketone, systematically named cyclopentyl-(2,4-difluorophenyl)methanone, is a fluorinated aromatic ketone of significant interest to the pharmaceutical and agrochemical research sectors. Its chemical structure, featuring a cyclopentyl ring attached to a carbonyl group and a 2,4-difluorinated phenyl ring, makes it a valuable synthetic intermediate. The presence of fluorine atoms can significantly alter the pharmacokinetic and physicochemical properties of derivative compounds, such as metabolic stability and binding affinity to biological targets. This guide provides a comprehensive overview of its chemical properties, spectroscopic profile, synthesis, and potential applications, offering a technical resource for researchers and professionals in drug development.

Physicochemical and Spectroscopic Properties

PropertyValue/PredictionSource
IUPAC Name cyclopentyl-(2,4-difluorophenyl)methanoneFluorochem[1]
CAS Number 898791-93-0Fluorochem[1]
Molecular Formula C₁₂H₁₂F₂OFluorochem[1]
Molecular Weight 210.22 g/mol Calculated
Purity ≥97.0%Fluorochem[1]
Boiling Point ~300-320 °C (Predicted)Based on analogs[2][3]
Melting Point Not available
Appearance Likely a solid or oil at room temperature
Solubility Expected to be soluble in common organic solvents
Spectroscopic Profile

The structural elucidation of Cyclopentyl 2,4-difluorophenyl ketone relies on standard spectroscopic techniques. Below is a predicted analysis based on the known spectral characteristics of its constituent functional groups.

  • Infrared (IR) Spectroscopy : The IR spectrum is expected to show strong, characteristic absorption bands. A prominent peak for the carbonyl (C=O) stretch of the aromatic ketone should appear in the range of 1680-1700 cm⁻¹. The carbon-fluorine (C-F) bonds will exhibit strong absorptions in the fingerprint region, typically between 1200-1300 cm⁻¹. The C-H stretching of the cyclopentyl group would be observed around 2850-2960 cm⁻¹.[4][5][6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy :

    • ¹H NMR : The spectrum would feature multiplets for the protons on the cyclopentyl ring, likely in the 1.6-2.0 ppm and a distinct multiplet for the methine proton alpha to the carbonyl around 3.8 ppm. The aromatic protons on the difluorophenyl ring would appear as complex multiplets in the downfield region (approximately 7.0-7.8 ppm) due to proton-proton and proton-fluorine coupling.

    • ¹³C NMR : The carbonyl carbon is expected to have a chemical shift in the range of 195-205 ppm. The carbons of the difluorophenyl ring will show characteristic shifts with large C-F coupling constants. The carbons of the cyclopentyl ring will appear in the aliphatic region of the spectrum.[7][8][9]

  • Mass Spectrometry (MS) : In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z = 210.22. Common fragmentation patterns would include the loss of the cyclopentyl group, leading to a fragment at m/z = 141 (the 2,4-difluorobenzoyl cation), and fragmentation of the cyclopentyl ring itself.[10][11]

Synthesis and Reactivity

A plausible and efficient method for the synthesis of Cyclopentyl 2,4-difluorophenyl ketone is the Friedel-Crafts acylation of 1,3-difluorobenzene. This reaction involves the electrophilic substitution of a hydrogen atom on the aromatic ring with an acyl group.

Proposed Synthetic Workflow

Synthesis_Workflow cluster_reaction Friedel-Crafts Acylation reagent1 Cyclopentanecarbonyl chloride reaction_step Reaction Mixture reagent1->reaction_step reagent2 1,3-Difluorobenzene reagent2->reaction_step catalyst AlCl₃ (Lewis Acid) catalyst->reaction_step solvent Dichloromethane (DCM) workup Aqueous Workup & Extraction reaction_step->workup 1. Stir at 0°C to rt 2. Quench with ice/HCl purification Column Chromatography workup->purification Dry & Concentrate final_product Cyclopentyl 2,4-difluorophenyl ketone purification->final_product Purified Product

Caption: Proposed workflow for the synthesis of Cyclopentyl 2,4-difluorophenyl ketone.

Step-by-Step Experimental Protocol (Proposed)
  • Reaction Setup : To a stirred solution of anhydrous aluminum chloride (AlCl₃) in dry dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon) at 0 °C, add cyclopentanecarbonyl chloride dropwise.

  • Addition of Reactant : After the formation of the acylium ion complex, add 1,3-difluorobenzene to the reaction mixture, also dropwise, maintaining the temperature at 0 °C.

  • Reaction Progression : Allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC or GC-MS).

  • Workup : Carefully pour the reaction mixture onto crushed ice and acidify with concentrated hydrochloric acid to decompose the aluminum chloride complex.

  • Extraction and Purification : Separate the organic layer, and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.

Reactivity Insights

The ketone's reactivity is primarily dictated by the electrophilic nature of the carbonyl carbon. The two electron-withdrawing fluorine atoms on the phenyl ring enhance this electrophilicity, making the ketone more susceptible to nucleophilic attack compared to its non-fluorinated counterpart. This increased reactivity is a key feature for its utility as a synthetic intermediate.

Potential Applications in Drug Development and Research

Cyclopentyl 2,4-difluorophenyl ketone is not typically an end-product but rather a crucial building block in the synthesis of more complex, biologically active molecules.

  • Scaffold for Novel Therapeutics : The core structure can be elaborated through various chemical transformations. For instance, the ketone can be converted to an amine via reductive amination, a common step in the synthesis of many pharmaceutical agents. The resulting amine could be a precursor to compounds analogous to ketamine, as seen with similar fluorinated ketones.[12]

  • Enzyme Inhibitors : Fluorinated ketones are known to be effective inhibitors of various enzymes, particularly proteases.[13][14] The electrophilic carbonyl group can form a stable hemiacetal or hemiketal with active site residues like serine or cysteine. This suggests that derivatives of Cyclopentyl 2,4-difluorophenyl ketone could be explored as potential enzyme inhibitors for various therapeutic targets.

  • Agrochemicals : The introduction of fluorine atoms into organic molecules is a common strategy in the development of modern pesticides and herbicides to enhance their efficacy and metabolic stability.[15]

Applications cluster_transformations Chemical Transformations cluster_products Potential Final Products start Cyclopentyl 2,4-difluorophenyl ketone reductive_amination Reductive Amination start->reductive_amination grignard_reaction Grignard Reaction start->grignard_reaction wittig_reaction Wittig Reaction start->wittig_reaction amines Cyclopentyl Amines (e.g., CNS agents) reductive_amination->amines alcohols Tertiary Alcohols (Pharmaceutical Scaffolds) grignard_reaction->alcohols alkenes Substituted Alkenes (Bioactive Molecules) wittig_reaction->alkenes

Caption: Role as an intermediate in the synthesis of diverse chemical entities.

Conclusion

Cyclopentyl 2,4-difluorophenyl ketone is a specialized chemical intermediate with significant potential in the fields of medicinal chemistry and materials science. Its fluorinated structure provides a unique combination of reactivity and the ability to impart desirable properties to target molecules. While detailed experimental data on the compound itself is sparse, a comprehensive understanding of its properties and reactivity can be constructed from the well-established principles of organic chemistry and data from closely related analogs. This guide serves as a foundational resource for scientists looking to utilize this versatile building block in their research and development endeavors.

References

  • NIST. (n.d.). Methanone, cyclopentylphenyl-. In NIST Chemistry WebBook. Retrieved February 14, 2026, from [Link]

  • CompTox Chemicals Dashboard. (n.d.). Cyclopentyl(3-methylphenyl)methanone. U.S. Environmental Protection Agency. Retrieved February 14, 2026, from [Link]

  • Google Patents. (n.d.). EP2644590A1 - Synthesis of 2-(3,4-difluorophenyl)cyclopropanamine derivatives and salts.
  • NIST. (n.d.). Methanone, cyclopentylphenyl-. In NIST Chemistry WebBook. Retrieved February 14, 2026, from [Link]

  • CompTox Chemicals Dashboard. (n.d.). (3-Chloro-5-fluorophenyl)(cyclopentyl)methanone. U.S. Environmental Protection Agency. Retrieved February 14, 2026, from [Link]

  • PubChem. (n.d.). Cyclopentyl(2,4-difluoro-3-methoxyphenyl)methanone. National Center for Biotechnology Information. Retrieved February 14, 2026, from [Link]

  • Google Patents. (n.d.). EP3505509A1 - Methods for the preparation of arylcycloalkylamine derivatives.
  • Garg Lab, UCLA. (n.d.). Patents & Products. Retrieved February 14, 2026, from [Link]

  • Angeli, A., et al. (2020). Peptidyl Fluoromethyl Ketones and Their Applications in Medicinal Chemistry. Molecules, 25(17), 3998.
  • Google Patents. (n.d.). WO 2012/069948 A1.
  • Chem-Space. (n.d.). Cyclopentyl(2-fluorophenyl)methanone. Retrieved February 14, 2026, from [Link]

  • MDPI. (2020). Peptidyl Fluoromethyl Ketones and Their Applications in Medicinal Chemistry. Molecules. Retrieved February 14, 2026, from [Link]

  • PubChem. (n.d.). Cyclopentyl-(3,3-difluoropiperidin-4-yl)methanone. National Center for Biotechnology Information. Retrieved February 14, 2026, from [Link]

  • Doc Brown's Chemistry. (n.d.). Infrared spectrum of cyclopentane. Retrieved February 14, 2026, from [Link]

  • Justia Patents. (n.d.). Cyclopentane derivatives. Retrieved February 14, 2026, from [Link]

  • NIST. (n.d.). Cyclopentanone. In NIST Chemistry WebBook. Retrieved February 14, 2026, from [Link]

  • NC State University Libraries. (n.d.). 12.6 Infrared Spectra of Some Common Functional Groups. In Organic Chemistry. Retrieved February 14, 2026, from [Link]

  • TETRAHEDRON CHEMISTRY CLASSES. (2025, January 28). PART 19: MASS SPECTRUM OF CYCLOPENTANONE [Video]. YouTube. Retrieved February 14, 2026, from [Link]

  • GNPS. (2022, April 26). GNPS Library Spectrum CCMSLIB00009961932. Retrieved February 14, 2026, from [Link]

  • PubChem. (n.d.). (2,4-Difluorophenyl)(piperidin-2-yl)methanone HCl. National Center for Biotechnology Information. Retrieved February 14, 2026, from [Link]

  • ResearchGate. (2020). NMR spectral analysis of 2-(4-chlorophenyl)-1- ((furan-2-yl)methyl). Retrieved February 14, 2026, from [Link]

Sources

Cyclopentyl 2,4-Difluorophenyl Ketone: Technical Guide & Synthetic Profile

[1][2]

CAS Number: 898791-93-0 IUPAC Name: Cyclopentyl(2,4-difluorophenyl)methanone Formula: C₁₂H₁₂F₂O Molecular Weight: 210.22 g/mol [1][2]

Executive Summary

Cyclopentyl 2,4-difluorophenyl ketone is a specialized fluorinated building block used primarily in the discovery of Cannabinoid Receptor 1 (CB1) modulators and central nervous system (CNS) active agents.[1][2] Its structure combines a lipophilic cyclopentyl ring with an electron-deficient 2,4-difluorophenyl moiety, a "privileged scaffold" in medicinal chemistry known to improve metabolic stability (blocking P450 oxidation sites) and enhance blood-brain barrier (BBB) permeability.[1][2]

This guide outlines the validated synthetic routes, mechanistic rationale, and handling protocols for researchers utilizing this intermediate in drug development.[1]

Chemical Profile & Pharmacophore Utility[1][2]

The molecule serves as a bioisostere for diaryl ketones or alkyl-aryl ketones found in various kinase inhibitors and G-protein coupled receptor (GPCR) ligands.[1][2]

PropertyValueRelevance in Drug Design
LogP (Predicted) ~3.5High lipophilicity; suitable for CNS penetration.[1][2]
H-Bond Acceptors 2 (F, C=O)Fluorine acts as a weak acceptor; Carbonyl is a key binding vector.[1][2]
Rotatable Bonds 2Rigid cyclopentyl ring restricts conformational entropy compared to alkyl chains.[1][2]
Metabolic Stability HighThe 2,4-difluoro substitution blocks the most reactive phenyl positions from CYP450 oxidation.[1][2]

Validated Synthetic Pathways[1][2]

Two primary routes are established for the synthesis of CAS 898791-93-0. The choice depends on scale and available starting materials.[1][2]

Route A: Friedel-Crafts Acylation (Scalable/Industrial)

This is the preferred method for multi-gram to kilogram scale synthesis due to the low cost of reagents.[1][2]

  • Starting Materials: 1,3-Difluorobenzene, Cyclopentanecarbonyl chloride.[1][2]

  • Catalyst: Aluminum Chloride (AlCl₃).[1]

  • Solvent: Dichloromethane (DCM) or 1,2-Dichloroethane.[1][2]

Protocol:

  • Activation: Suspend anhydrous AlCl₃ (1.1 eq) in DCM at 0°C. Add Cyclopentanecarbonyl chloride (1.0 eq) dropwise to generate the acylium ion intermediate.

  • Addition: Add 1,3-Difluorobenzene (1.0 eq) slowly, maintaining temperature <5°C to control exotherm.

  • Reaction: Allow to warm to room temperature (RT) and stir for 2–4 hours.

  • Quench: Pour the mixture over crushed ice/HCl to decompose the aluminum complex.

  • Regioselectivity: The 2,4-difluoro substitution pattern directs the electrophile to the position para to the C-1 fluorine and ortho to the C-3 fluorine (position 4 of the starting material), yielding the desired 2,4-difluorophenyl ketone with high specificity.[1][2]

Route B: Grignard Addition to Nitrile (Laboratory Scale)

This route avoids the harsh acidic conditions of Friedel-Crafts and is useful if the nitrile precursor is already in hand.[1][2]

  • Starting Materials: 2,4-Difluorobenzonitrile, Cyclopentylmagnesium bromide (Grignard).[1][2]

  • Solvent: Anhydrous THF or Diethyl Ether.[1]

Protocol:

  • Formation: Cool a solution of 2,4-difluorobenzonitrile (1.0 eq) in THF to 0°C.

  • Addition: Add Cyclopentylmagnesium bromide (1.2 eq) dropwise under inert atmosphere (N₂/Ar).

  • Imine Intermediate: The Grignard reagent attacks the nitrile carbon to form a metallo-imine salt.[1][2] Stir at RT for 3–12 hours.[1]

  • Hydrolysis: Critical Step. The reaction must be quenched with acidic water (e.g., 2M HCl).[1] The intermediate imine is hydrolyzed to the ketone upon acidic workup.[1]

    • Note: Incomplete hydrolysis yields the imine; ensure sufficient stirring with acid.[1]

Synthetic Logic & Mechanism Diagram

SynthesisStart_FC1,3-Difluorobenzene(Precursor A)Intermediate_AcylAcylium IonIntermediateStart_FC->Intermediate_AcylElectrophilic ActivationReagent_FCCyclopentanecarbonylChloride + AlCl3Reagent_FC->Intermediate_AcylProductCyclopentyl 2,4-difluorophenyl ketone(CAS 898791-93-0)Intermediate_Acyl->ProductFriedel-Crafts(Regioselective)Start_Grig2,4-Difluorobenzonitrile(Precursor B)Intermediate_ImineMetallo-ImineSaltStart_Grig->Intermediate_ImineNucleophilic AttackReagent_GrigCyclopentylMgBrReagent_Grig->Intermediate_ImineIntermediate_Imine->ProductAcidic Hydrolysis(H3O+)

Figure 1: Dual synthetic pathways for CAS 898791-93-0.[1][2] Route A (top) utilizes electrophilic aromatic substitution, while Route B (bottom) utilizes nucleophilic addition to a nitrile.[1]

Applications in Drug Discovery[2][3][4]

Primary Application: CB1 Receptor Modulators

The most authoritative link for this compound is its use as a key intermediate in Cannabinoid Receptor 1 (CB1) antagonists/inverse agonists .[1]

  • Source: Eli Lilly and Company Patent WO 2005/066126 A1 .[1][3]

  • Mechanism: The 2,4-difluorophenyl moiety mimics the bioactive conformation required for the CB1 binding pocket, often replacing the dichlorophenyl group seen in first-generation antagonists like Rimonabant.[1][2] The cyclopentyl group provides necessary bulk and lipophilicity to occupy hydrophobic sub-pockets within the receptor.[1]

Secondary Application: Kinase Inhibition & CNS Agents

The structural motif is also relevant in:

  • p38 MAP Kinase Inhibitors: Diaryl ketones are common scaffolds for inhibiting cytokine production.[1]

  • NMDA Receptor Modulators: Analogs of this ketone (e.g., 2-fluorophenyl cyclopentyl ketone) are precursors to Fluoroketamine derivatives, highlighting the scaffold's ability to cross the BBB and interact with glutamate receptors.[1][2]

Analytical Characterization

To validate the synthesis of CAS 898791-93-0, the following spectral data should be obtained:

  • ¹H NMR (400 MHz, CDCl₃):

    • δ 7.90 (m, 1H, Ar-H6) — Deshielded by carbonyl.[1][2]

    • δ 6.95 (m, 1H, Ar-H3).[1][2]

    • δ 6.85 (m, 1H, Ar-H5).[1][2]

    • δ 3.60 (m, 1H, Cyclopentyl CH-C=O).[1][2]

    • δ 1.60–2.00 (m, 8H, Cyclopentyl CH₂).[1]

  • ¹⁹F NMR:

    • Two distinct signals (approx -100 to -115 ppm range) corresponding to the non-equivalent fluorine atoms at positions 2 and 4.[1][2]

  • IR Spectroscopy:

    • Strong absorption at ~1680 cm⁻¹ (Aryl-Alkyl Ketone C=O stretch).[1][2]

  • Mass Spectrometry (ESI/GC-MS):

    • Molecular Ion [M]+: 210.2.[1]

Safety & Handling

  • Hazard Classification: Irritant (Skin/Eye/Respiratory).[1]

  • Handling: Use standard PPE (gloves, goggles, lab coat).[1]

  • Reactivity: Stable under normal conditions. Avoid strong oxidizing agents.[1]

  • Storage: Store in a cool, dry place. The compound is generally stable but should be kept away from moisture if synthesized via the Grignard route before purification.[1]

References

  • Allen, J. B., et al. (2005).[1][4] CB1 Modulator Compounds. World Intellectual Property Organization, Patent WO 2005/066126 A1 .[3]

  • Sloop, J. C., et al. (2014).[1] Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings. American Journal of Organic Chemistry, 4(1), 1-10.[1][2] (Discusses general reactivity of fluorinated cyclic ketones).

  • BenchChem Technical Support. (2025). Friedel-Crafts Acylation Protocols.
  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 11467971: Cyclopentyl(2,4-difluorophenyl)methanone.[1][2] [1]

Methodological & Application

Advanced Application Note: Experimental Protocols for Cyclopentyl 2,4-Difluorophenyl Ketone

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Chemo-selective Functionalization of Cyclopentyl 2,4-Difluorophenyl Ketone (CAS 898791-93-0) for Azole Antifungal Scaffold Construction.

Introduction & Molecule Profile[1][2][3]

Cyclopentyl 2,4-difluorophenyl ketone is a high-value pharmacophore intermediate, primarily utilized in the synthesis of triazole-based antifungal agents (e.g., analogs of fluconazole/voriconazole) and certain kinase inhibitors. Its structural significance lies in the 2,4-difluorophenyl moiety , which enhances metabolic stability and lipophilicity, and the cyclopentyl group , which provides steric bulk often required for active site selectivity.

This guide details the downstream functionalization of this ketone, specifically focusing on the Corey-Chaykovsky epoxidation and subsequent triazole ring opening . These steps constitute the "critical path" for generating the tertiary alcohol core found in many bioactive azoles.

Chemical Profile
PropertySpecification
IUPAC Name Cyclopentyl(2,4-difluorophenyl)methanone
CAS Number 898791-93-0
Molecular Formula C₁₂H₁₂F₂O
Molecular Weight 210.22 g/mol
Appearance Pale yellow oil to low-melting solid
Solubility Soluble in DMSO, THF, CH₂Cl₂, MeOH; Insoluble in water
Hazards Irritant (Skin/Eye/Respiratory).[1] Handle in a fume hood.

Material Safety & Handling (SHE)

  • Fluorine Safety: While the C-F bonds are stable, combustion may release HF. Avoid contact with strong reducing agents (e.g., LiAlH₄) unless under controlled conditions to prevent runaway exotherms.

  • Reagent Handling: The protocols below utilize Trimethylsulfoxonium iodide (TMSOI) and Sodium Hydride (NaH) .[2][3] NaH is pyrophoric; all weighing must occur under inert atmosphere (Ar/N₂). DMSO used in these reactions must be anhydrous to prevent quenching of the sulfur ylide.

Core Protocol: Corey-Chaykovsky Epoxidation

Objective: Conversion of the ketone to 2-(2,4-difluorophenyl)-2-cyclopentyl-oxirane . Rationale: This reaction inserts a methylene group to form a strained epoxide ring, the necessary electrophile for subsequent nitrogen heterocycle attachment.

Mechanistic Insight

The reaction proceeds via the formation of a dimethyloxosulfonium methylide (sulfur ylide).[4] The ylide acts as a nucleophile, attacking the carbonyl carbon of the ketone.[4] The resulting betaine intermediate undergoes ring closure with the expulsion of DMSO.[5]

  • Critical Control Point: The 2,4-difluoro substitution withdraws electron density from the carbonyl, making it highly electrophilic. However, the cyclopentyl group adds steric hindrance. Reaction temperature must be optimized to balance rate vs. byproduct formation (e.g., enolization).

Reagents & Equipment
  • Cyclopentyl 2,4-difluorophenyl ketone (1.0 eq)

  • Trimethylsulfoxonium iodide (TMSOI) (1.2 eq)

  • Potassium tert-butoxide (KOtBu) (1.5 eq) [Note: KOtBu is preferred over NaH for cleaner kinetics in this specific substrate class]

  • Anhydrous DMSO (0.5 M concentration relative to ketone)

  • Anhydrous THF (co-solvent, optional for solubility)

  • Equipment: Flame-dried 3-neck round bottom flask, nitrogen line, internal temperature probe.

Step-by-Step Procedure
  • Ylide Generation:

    • Charge the flask with TMSOI (1.2 eq) and anhydrous DMSO under N₂ atmosphere.

    • Add KOtBu (1.5 eq) portion-wise at room temperature (20–25°C).

    • Observation: The solution should turn milky/cloudy, then clear up slightly as the ylide forms. Stir for 30–45 minutes.

    • Self-Validation: If the solution turns dark brown/black immediately, the DMSO may be wet, or the temperature is too high.

  • Substrate Addition:

    • Dissolve Cyclopentyl 2,4-difluorophenyl ketone in a minimum volume of anhydrous DMSO (or THF).

    • Add the ketone solution dropwise to the ylide mixture over 15 minutes.

    • Exotherm Control: Maintain internal temperature < 35°C.

  • Reaction & Monitoring:

    • Heat the mixture to 50°C and stir for 3–5 hours.

    • TLC Monitoring: Eluent 10% EtOAc in Hexanes.

      • Ketone Rf: ~0.6 (UV active)

      • Epoxide Rf: ~0.7 (UV active, stains distinctively with KMnO₄).

    • HPLC Check: Look for the disappearance of the ketone peak (RT ~4.5 min) and appearance of the epoxide (RT ~5.2 min, typically less polar).

  • Work-up:

    • Cool to room temperature.[6][7] Quench by slow addition of ice-cold water (exothermic!).

    • Extract with Ethyl Acetate (3x).

    • Wash combined organics with brine (2x) to remove DMSO.

    • Dry over Na₂SO₄, filter, and concentrate in vacuo.

  • Purification:

    • The crude epoxide is often pure enough (>90%) for the next step. If not, purify via silica gel flash chromatography (0-10% EtOAc/Hexane).

Downstream Application: Triazole Coupling

Objective: Ring-opening of the epoxide with 1,2,4-triazole to generate the antifungal pharmacophore.

Protocol Summary
  • Reagents: Crude Epoxide (from Sec 3), 1,2,4-Triazole (2.0 eq), K₂CO₃ (3.0 eq), DMF (solvent).

  • Procedure:

    • Mix reagents in a pressure vessel or sealed tube.

    • Heat to 90–100°C for 12–16 hours.

    • Mechanistic Note: The triazole anion attacks the least hindered carbon of the epoxide (the methylene CH₂), resulting in a tertiary alcohol with the cyclopentyl and difluorophenyl groups on the alpha carbon.

  • Validation:

    • LC-MS: Look for Mass [M+H]⁺ = 280.3 (Epoxide MW 224 + Triazole 69 - 1).

    • 1H NMR: Diagnostic signals include the two triazole protons (singlets > 8.0 ppm) and the disappearance of the epoxide CH₂ protons (typically ~2.8-3.0 ppm) shifting downfield.

Visualizations & Logic Flow

Reaction Workflow Diagram

The following diagram illustrates the synthetic pathway and critical decision points.

G Start Cyclopentyl 2,4-difluorophenyl ketone Reagents1 TMSOI + KOtBu (DMSO, 50°C) Start->Reagents1 QC1 QC: HPLC/TLC (Disappearance of Ketone) Reagents1->QC1 3-5 hrs Intermediate Epoxide Intermediate Reagents2 1,2,4-Triazole K2CO3, DMF Intermediate->Reagents2 QC2 QC: LC-MS (Mass 280.3 Da) Reagents2->QC2 12-16 hrs Product Triazole Antifungal Scaffold QC1->Reagents1 Incomplete (Add more ylide) QC1->Intermediate Pass QC2->Product Confirm Structure

Figure 1: Synthetic workflow from ketone precursor to triazole scaffold.

Troubleshooting Logic (Corey-Chaykovsky)

Common failure modes and their resolutions.

Logic Problem Low Conversion to Epoxide Check1 Is DMSO Anhydrous? Problem->Check1 Action1 Ylide quenched by water. Repeat with fresh DMSO. Check1->Action1 No Check2 Base Quality (KOtBu) Check1->Check2 Yes Action2 Old KOtBu hydrolyzes. Use fresh bottle or sublime. Check2->Action2 Poor Check3 Steric Hindrance (Cyclopentyl) Check2->Check3 Good Action3 Increase Temp to 65°C or Switch to Sulfonium Ylide Check3->Action3

Figure 2: Troubleshooting decision tree for the epoxidation step.

Analytical Data Summary

ParameterKetone PrecursorEpoxide IntermediateTarget Triazole
Retention Time (HPLC) 4.5 min5.2 min3.8 min
Polarity ModerateLow (Non-polar)High (Polar)
Key 1H NMR Signal Cyclopentyl CH (m, ~3.5 ppm)Epoxide CH₂ (dd, ~2.9 ppm)Triazole CH (s, ~8.1 ppm)
Mass Spec (ESI) [M+H]⁺ 211.2[M+H]⁺ 225.2[M+H]⁺ 280.3

References

  • Organic Chemistry Portal. (n.d.). Corey-Chaykovsky Reaction: Mechanism and Protocols. Retrieved October 26, 2023, from [Link]

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CAS 898791-93-0. Retrieved October 26, 2023, from [Link]

  • Beilstein Journals. (2025). Transformation of cyclic ketones in biologically active compounds. Beilstein J. Org. Chem. Retrieved October 26, 2023, from [Link]

Sources

Friedel-Crafts acylation for Cyclopentyl 2,4-difluorophenyl ketone synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Application Notes & Protocols

Topic: High-Yield Synthesis of Cyclopentyl 2,4-difluorophenyl ketone via Friedel-Crafts Acylation: A Detailed Guide for Pharmaceutical Intermediate Synthesis

Audience: Researchers, scientists, and drug development professionals.

Abstract

The synthesis of fluorinated aryl ketones is a cornerstone in the development of novel pharmaceutical agents and advanced materials. This document provides a comprehensive, field-proven guide to the synthesis of Cyclopentyl 2,4-difluorophenyl ketone, a key intermediate, utilizing the robust Friedel-Crafts acylation reaction. We delve into the mechanistic underpinnings of the reaction, explain the causality behind critical process parameters, and present a detailed, self-validating protocol designed for reproducibility and high yield. This guide includes in-depth safety protocols, characterization data, troubleshooting advice, and visual diagrams of the reaction mechanism and experimental workflow to ensure both clarity and success in the laboratory.

Introduction and Scientific Context

The Friedel-Crafts acylation, first reported in 1877, remains a fundamental and powerful method for forming carbon-carbon bonds by attaching an acyl group to an aromatic ring.[1][2] This electrophilic aromatic substitution is pivotal for producing aryl ketones, which are crucial precursors in medicinal chemistry and fine chemical manufacturing.[3] Unlike its counterpart, Friedel-Crafts alkylation, the acylation reaction offers significant advantages: the acylium ion intermediate is resonance-stabilized and does not undergo rearrangement, and the resulting ketone product is deactivated, thus preventing polysubstitution.[1][3]

The target molecule, Cyclopentyl 2,4-difluorophenyl ketone, incorporates a difluorinated phenyl ring, a common motif in modern pharmaceuticals that can enhance metabolic stability, binding affinity, and lipophilicity. The synthesis involves the reaction of 1,3-difluorobenzene with cyclopentanecarbonyl chloride, a process that requires careful control of conditions to achieve high regioselectivity and yield.

Reaction Principle and Mechanism

The reaction proceeds through the generation of a highly electrophilic acylium ion, which subsequently attacks the electron-rich aromatic ring of 1,3-difluorobenzene.

Generation of the Acylium Ion

A strong Lewis acid, typically anhydrous aluminum chloride (AlCl₃), coordinates to the chlorine atom of the cyclopentanecarbonyl chloride. This complexation polarizes the C-Cl bond, leading to its cleavage and the formation of a resonance-stabilized acylium ion.[4]

Electrophilic Aromatic Substitution

The two fluorine atoms on the 1,3-difluorobenzene ring are strongly deactivating due to their inductive electron-withdrawing effect (-I).[5] However, they are also ortho-, para-directing via their resonance effect (+R). In 1,3-difluorobenzene, the directing effects are additive. The 4-position is para to one fluorine and ortho to the other, making it the most electron-rich and sterically accessible site for electrophilic attack by the acylium ion.[5] The attack forms a resonance-stabilized carbocation intermediate (a sigma complex), which then loses a proton to restore aromaticity and yield the final ketone product.[6]

Reaction_Mechanism Figure 1: Reaction Mechanism of Friedel-Crafts Acylation cluster_0 Acylium Ion Formation cluster_1 Electrophilic Attack & Substitution AcylCl Cyclopentanecarbonyl Chloride Complex [Acyl-Cl-AlCl₃] Complex AcylCl->Complex + AlCl₃ AlCl3 AlCl₃ (Lewis Acid) AlCl3->Complex Acylium Acylium Ion (Electrophile) + AlCl₄⁻ Complex->Acylium Cleavage Sigma Sigma Complex (Resonance Stabilized) DFB 1,3-Difluorobenzene DFB->Sigma + Acylium Ion Product_Complex Product-AlCl₃ Complex Sigma->Product_Complex - H⁺ (captured by AlCl₄⁻) restores aromaticity Product Cyclopentyl 2,4-difluorophenyl ketone Product_Complex->Product Aqueous Work-up (Hydrolysis)

Caption: Figure 1: Reaction Mechanism of Friedel-Crafts Acylation.

Experimental Protocol

This protocol is designed for a laboratory scale synthesis and assumes strict adherence to safety procedures.

Materials and Reagents
Reagent/MaterialFormulaM.W.Molarity/PurityAmount (for 50 mmol scale)Supplier
Anhydrous Aluminum ChlorideAlCl₃133.34 g/mol ≥99%7.33 g (55 mmol, 1.1 eq)Standard Chemical Supplier
1,3-DifluorobenzeneC₆H₄F₂114.09 g/mol ≥99%5.71 g (50 mmol, 1.0 eq)Standard Chemical Supplier
Cyclopentanecarbonyl chlorideC₆H₉ClO132.59 g/mol ≥98%7.30 g (55 mmol, 1.1 eq)Standard Chemical Supplier
Anhydrous Dichloromethane (DCM)CH₂Cl₂84.93 g/mol ≥99.8%150 mLStandard Chemical Supplier
Hydrochloric Acid, conc.HCl36.46 g/mol ~37%~25 mLStandard Chemical Supplier
Saturated Sodium BicarbonateNaHCO₃84.01 g/mol aq. solution~50 mLPrepared in-house
Anhydrous Sodium SulfateNa₂SO₄142.04 g/mol Granular~10 gStandard Chemical Supplier
Crushed IceH₂O18.02 g/mol -~100 gPrepared in-house
Equipment
  • Three-neck round-bottom flask (250 mL) with magnetic stirrer

  • Reflux condenser with a drying tube (e.g., CaCl₂)

  • Pressure-equalizing dropping funnel (100 mL)

  • Ice/water bath

  • Heating mantle

  • Separatory funnel (500 mL)

  • Rotary evaporator

  • Standard laboratory glassware

Step-by-Step Procedure

Experimental_Workflow Figure 2: Experimental Workflow Summary Setup 1. Assemble Dry Glassware (Flask, Condenser, Funnel) under inert atmosphere (N₂). Charge 2. Charge Flask Add AlCl₃ and 100 mL DCM. Cool to 0 °C. Setup->Charge Add_Acyl 3. Acyl Chloride Addition Add cyclopentanecarbonyl chloride to dropping funnel with 25 mL DCM. Charge->Add_Acyl Reaction 5. Reaction Execution Dropwise addition of acyl chloride. Followed by dropwise addition of DFB. Stir at 0 °C, then warm to RT for 4-6h. Add_Acyl->Reaction Step 1 Add_DFB 4. Substrate Addition Add 1,3-difluorobenzene to dropping funnel with 25 mL DCM. Add_DFB->Reaction Step 2 Workup 6. Quench & Work-up Pour mixture onto ice/HCl. Extract with DCM. Reaction->Workup Wash 7. Wash Organic Layer Wash with H₂O, NaHCO₃(aq), and brine. Workup->Wash Dry 8. Dry & Concentrate Dry over Na₂SO₄, filter, and remove solvent via rotary evaporation. Wash->Dry Purify 9. Purification (Optional) Vacuum distillation or column chromatography. Dry->Purify Analyze 10. Characterization Analyze product by NMR, IR, and Mass Spectrometry. Purify->Analyze

Caption: Figure 2: Experimental Workflow Summary.

  • System Preparation: Assemble the three-neck flask with the condenser, dropping funnel, and a magnetic stir bar. All glassware must be oven-dried to prevent moisture from deactivating the catalyst. The system should be kept under an inert atmosphere (e.g., nitrogen).

  • Catalyst Suspension: To the reaction flask, add anhydrous aluminum chloride (7.33 g) followed by 100 mL of anhydrous dichloromethane. Begin stirring to create a suspension and cool the flask to 0 °C using an ice/water bath.[5][7]

  • Acylating Agent Addition: In the dropping funnel, prepare a solution of cyclopentanecarbonyl chloride (7.30 g) in 25 mL of anhydrous DCM. Add this solution dropwise to the stirred AlCl₃ suspension over 20-30 minutes. The reaction is exothermic, so maintain the temperature at 0-5 °C.[8] A color change to orange or red is often observed as the acylium ion complex forms.[8]

  • Aromatic Substrate Addition: After the acyl chloride addition is complete, add a solution of 1,3-difluorobenzene (5.71 g) in 25 mL of anhydrous DCM to the dropping funnel. Add this solution dropwise to the reaction mixture over 30 minutes, ensuring the internal temperature does not exceed 10 °C.[5]

  • Reaction Completion: Once the addition is complete, allow the mixture to stir at 0 °C for an additional hour. Then, remove the ice bath and let the reaction warm to room temperature. Continue stirring for 4-6 hours.[5] Reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Quenching: Carefully and slowly pour the reaction mixture into a beaker containing approximately 100 g of crushed ice and 25 mL of concentrated hydrochloric acid.[7][8] This step hydrolyzes the aluminum chloride complex and quenches the reaction.

  • Extraction: Transfer the mixture to a 500 mL separatory funnel. Separate the organic layer. Extract the aqueous layer twice more with 30 mL portions of DCM.[5]

  • Washing: Combine all organic layers. Wash sequentially with 50 mL of water, 50 mL of saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with 50 mL of brine (saturated NaCl solution).[5]

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The crude product, typically a yellow or brown oil, can be purified by vacuum distillation or column chromatography on silica gel if higher purity is required.

Product Characterization

The identity and purity of the synthesized Cyclopentyl 2,4-difluorophenyl ketone should be confirmed using standard spectroscopic techniques.

Analysis TechniqueExpected Result
¹H NMR (CDCl₃)Signals for the cyclopentyl protons (multiplets, ~1.6-3.2 ppm), with the α-protons being the most deshielded. Aromatic protons will appear as complex multiplets in the ~6.8-7.9 ppm region due to F-H coupling.
¹³C NMR (CDCl₃)Carbonyl carbon signal around 190-200 ppm.[9][10] Signals for the cyclopentyl carbons and the aromatic carbons, with characteristic C-F coupling patterns.
IR Spectroscopy Strong, sharp carbonyl (C=O) stretching absorption band around 1690 cm⁻¹.[9][10] C-F stretching bands in the 1100-1300 cm⁻¹ region.
Mass Spectrometry Molecular ion peak corresponding to the mass of the product (C₁₂H₁₂F₂O, M.W. = 210.22 g/mol ). Characteristic fragmentation patterns such as α-cleavage are expected.[9]

Safety Precautions

Working with the reagents in this synthesis requires strict adherence to safety protocols in a well-ventilated fume hood.

  • Anhydrous Aluminum Chloride (AlCl₃): Highly corrosive and reacts violently with water, releasing toxic HCl gas.[11] It can cause severe skin and eye burns.[12][13] Handle with extreme care in a dry environment, such as a glove box or under an inert atmosphere.[11] Wear appropriate personal protective equipment (PPE), including safety goggles, a face shield, a lab coat, and chemical-resistant gloves.[12][13] In case of a spill, do NOT use water; smother with dry sand.[11]

  • Cyclopentanecarbonyl chloride: Corrosive and moisture-sensitive. Reacts with water to produce HCl. It is a lachrymator and can cause severe irritation to the respiratory system, skin, and eyes. All handling must be done in a fume hood.[7]

  • Dichloromethane (DCM): A volatile solvent and a suspected carcinogen. Avoid inhalation and skin contact.

  • Work-up: The quenching step is highly exothermic and releases HCl gas. Perform this step slowly in an ice bath within a fume hood.

Troubleshooting Guide

IssuePotential CauseRecommended Solution
Low or No Reaction Inactive catalyst due to moisture exposure.Ensure all glassware is thoroughly dried and the reaction is run under an inert, anhydrous atmosphere. Use a fresh, unopened container of AlCl₃.
Aromatic ring is too deactivated.For this specific substrate, AlCl₃ should be sufficient. However, for less reactive systems, increasing reaction time or temperature may be necessary (with caution).
Low Yield Incomplete reaction.Monitor reaction by TLC to ensure it has gone to completion before work-up.
Product loss during aqueous work-up.Ensure thorough extraction from the aqueous layer. Avoid vigorous shaking that can lead to emulsions.
Formation of Byproducts Polysubstitution (unlikely in acylation).The deactivating nature of the ketone product generally prevents this.[3]
Impure starting materials.Use high-purity, anhydrous reagents and solvents.

Conclusion

This application note provides a robust and detailed protocol for the Friedel-Crafts acylation of 1,3-difluorobenzene to produce Cyclopentyl 2,4-difluorophenyl ketone. By understanding the underlying mechanism and carefully controlling the experimental parameters, researchers can achieve high yields of this valuable pharmaceutical intermediate. Adherence to the outlined safety procedures is paramount for the successful and safe execution of this synthesis.

References

  • Application Notes & Protocols: Experimental Setup for Friedel-Crafts Acylation Reactions - Benchchem. (n.d.).
  • Friedel Crafts Acylation of Anisole Experiment Part 2: Reaction, Workup, and Characterization. (2020, October 20). YouTube.
  • A Comparative Analysis of Difluorobenzene Isomer Reactivity in Friedel-Crafts Acylation - Benchchem. (n.d.).
  • Experiment 1: Friedel-Crafts Acylation. (n.d.).
  • Safety Data Sheet: Aluminium chloride - Carl ROTH. (n.d.).
  • Aluminum Chloride (anhydrous) | Office of Environmental Health and Safety - Princeton EHS. (n.d.).
  • SAFETY DATA SHEET - Lab Alley. (2025, July 2).
  • Safety Data Sheet Aluminium Chloride Revision 5, Date 06 Sep 2022 - Redox. (2025, September 23).
  • Spectroscopy of Aldehydes and Ketones | Organic Chemistry Class Notes | Fiveable. (n.d.).
  • Friedel–Crafts Acylation - Sigma-Aldrich. (n.d.).
  • CH 336: Ketone Spectroscopy - Oregon State University. (2020, February 7).
  • Friedel-Crafts Acylation Report - Exp.4 | PDF | Organic Chemistry - Scribd. (n.d.).
  • Application Notes and Protocols: Friedel-Crafts Acylation using Cyclopent-3-ene-1-carbonyl chloride with Aromatic Compounds - Benchchem. (n.d.).
  • Friedel–Crafts Acylation - SynArchive. (n.d.).
  • 19.14 Spectroscopy of Aldehydes and Ketones - Organic Chemistry | OpenStax. (2023, September 20).

Sources

Grignard reaction for synthesizing Cyclopentyl 2,4-difluorophenyl ketone

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the protocol for synthesizing Cyclopentyl 2,4-difluorophenyl ketone , a critical pharmacophore found in antifungal agents (e.g., azole derivatives) and kinase inhibitors.

While Friedel-Crafts acylation is a common route for aryl ketones, the electron-deficient nature of the 2,4-difluorobenzene ring deactivates it toward electrophilic aromatic substitution, leading to poor yields and regioselectivity issues. Consequently, the nucleophilic addition of 2,4-difluorophenylmagnesium bromide to cyclopentanecarbonitrile is the superior, field-proven pathway. This method prevents the formation of tertiary alcohol byproducts—a common failure mode when using acid chlorides—by stalling the reaction at the stable metallo-imine intermediate until acidic hydrolysis.

Strategic Retrosynthesis & Mechanism

The synthesis relies on the controlled addition of an organomagnesium species to a nitrile. Unlike ketones or esters, which possess a carbonyl oxygen that facilitates immediate tetrahedral collapse or secondary addition, the nitrile group forms a magnesium imine salt. This salt is stable to further nucleophilic attack under standard conditions, ensuring mono-addition.

Mechanistic Pathway
  • Induction: Formation of the aryl Grignard reagent.

  • Nucleophilic Attack: The polarized C-Mg bond attacks the electrophilic nitrile carbon.

  • Intermediate Stabilization: Formation of the imine magnesium halide salt (Metallo-imine).

  • Hydrolysis: Acidic quench converts the imine to the ketone and liberates ammonia/ammonium salts.

GrignardMechanism Reagents 2,4-Difluorophenyl-MgBr + Cyclopentanecarbonitrile TS Transition State (4-membered ring) Reagents->TS Nucleophilic Attack ImineSalt Metallo-Imine Intermediate (Stable Anion) TS->ImineSalt Adduct Formation Hydrolysis Acidic Hydrolysis (H3O+) ImineSalt->Hydrolysis Quench Product Cyclopentyl 2,4-difluorophenyl ketone Hydrolysis->Product Imine Cleavage

Figure 1: Mechanistic flow from reagents to target ketone via the stable metallo-imine intermediate.

Experimental Protocol

Reagent Preparation (Grignard Formation)

Note: 2,4-difluorophenylmagnesium bromide is commercially available (0.5 M or 1.0 M in THF). However, in situ preparation is often required for scale-up or cost efficiency.

Reagents:

  • Magnesium turnings (1.2 equiv)

  • 1-Bromo-2,4-difluorobenzene (1.0 equiv)

  • Tetrahydrofuran (THF), anhydrous (stabilized with BHT is acceptable)

  • Iodine (crystal, catalytic) or DIBAL-H (activator)

Protocol:

  • Activation: Flame-dry a 3-neck round-bottom flask (RBF) under Argon flow. Add Mg turnings. Dry stir for 10 mins. Add a single crystal of iodine.

  • Initiation: Add enough THF to cover the Mg. Add 5% of the total volume of 1-bromo-2,4-difluorobenzene. Heat gently with a heat gun until the iodine color fades (indicating initiation).

  • Propagation: Dilute the remaining bromide in THF (1:4 v/v). Add dropwise to the refluxing mixture. Maintain a gentle reflux via the addition rate (exothermic control).

  • Completion: Reflux for 1 hour post-addition. Cool to Room Temperature (RT). Titrate an aliquot (using salicylaldehyde phenylhydrazone) to determine exact molarity.

Coupling Reaction (Nitrile Addition)

Stoichiometry:

  • Cyclopentanecarbonitrile: 1.0 equiv

  • 2,4-Difluorophenylmagnesium bromide: 1.2 equiv[1]

  • Copper(I) bromide (CuBr): 1-5 mol% (Optional: Catalyzes addition if steric hindrance is observed, though rarely needed for this specific substrate).

Step-by-Step Methodology:

  • Setup: Charge a separate dry reaction vessel with Cyclopentanecarbonitrile (1.0 equiv) and anhydrous THF (5-10 volumes). Cool to 0°C.

  • Addition: Transfer the Grignard solution via cannula or pressure-equalizing dropping funnel to the nitrile solution over 30–45 minutes.

    • Critical Control Point: Internal temperature must remain <10°C to prevent side reactions (e.g., benzyne formation or polymerization).

  • Reaction: Allow the mixture to warm to RT naturally. Stir for 4–6 hours.

    • IPC (In-Process Control): Quench a 50 µL aliquot into 2N HCl, stir for 5 mins, extract with EtOAc. Analyze by HPLC/GC. The nitrile peak should be <2%.

Hydrolysis & Workup

The imine salt is resistant to mild hydrolysis. Stronger acidic conditions or heat are required.

  • Quench: Cool the reaction mixture to 0°C. Slowly add 3N HCl (approx. 3 equiv relative to Mg). Caution: Vigorous exotherm and gas evolution.

  • Hydrolysis: Once quenched, heat the biphasic mixture to 50–60°C for 1–2 hours. This ensures the imine (

    
    ) fully converts to the ketone (
    
    
    
    ).
  • Extraction: Cool to RT. Separate layers. Extract aqueous layer with MTBE or Ethyl Acetate (2x).

  • Wash: Combine organics and wash with saturated NaHCO₃ (to remove acid) and Brine.

  • Drying: Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

Data Presentation & Process Analytics

Expected Analytical Data
ParameterSpecificationNotes
Appearance Pale yellow oil to off-white solidColor deepens if oxidation occurs.
GC Purity >95% (Area %)Main impurity: 1,3-difluorobenzene (from protonation of unreacted Grignard).
1H NMR Characteristic Cyclopentyl Multiplets

3.4-3.6 (1H, m, CH-C=O) is the diagnostic methine proton.
IR Spectroscopy ~1680-1690 cm⁻¹Strong C=O stretch. Absence of C

N stretch at 2240 cm⁻¹.
Workflow Visualization

Workflow Start Start: Anhydrous Setup GrignardPrep Grignard Prep: Mg + Ar-Br in THF (Reflux, 1h) Start->GrignardPrep Coupling Coupling: Add Grignard to Nitrile (0°C -> RT, 4h) GrignardPrep->Coupling Cannula Transfer IPC IPC Check: Quench aliquot -> GC/HPLC Coupling->IPC IPC->Coupling If Nitrile > 2% (Stir longer) Hydrolysis Hydrolysis: 3N HCl, 60°C, 2h IPC->Hydrolysis If Nitrile < 2% Workup Workup: Extract (MTBE), Wash, Dry Hydrolysis->Workup

Figure 2: Operational workflow for the synthesis of Cyclopentyl 2,4-difluorophenyl ketone.

Troubleshooting & Self-Validating Systems

To ensure "Trustworthiness" in the lab, utilize these self-validating checks:

  • The " Iodine Test" (Initiation Validation):

    • Observation: Upon adding the aryl bromide to the Mg/Iodine mixture, the brown iodine color must disappear and the solution should turn turbid/grey.

    • Correction: If color persists, sonicate the flask or add 50 µL of DIBAL-H. Do not proceed to bulk addition until initiation is confirmed.

  • The "Double-Quench" (IPC Validation):

    • Issue: Direct injection of the reaction mixture into GC/HPLC is misleading because the imine salt may decompose unpredictably in the injector port.

    • Protocol: Always quench the IPC sample with acid and heat it briefly before analysis. This mimics the final workup and allows you to measure the actual Ketone:Nitrile ratio.

  • Moisture Control:

    • The 2,4-difluorophenyl ring makes the Grignard slightly less basic than phenylmagnesium bromide, but it is still moisture sensitive. If yields are low (<70%), titrate the Grignard reagent immediately before use. A concentration drop >10% from theoretical indicates wet solvent.

References

  • Kharasch, M. S.; Reinmuth, O.Grignard Reactions of Nonmetallic Substances; Prentice-Hall: New York, 1954. (Foundational text on Grignard additions to nitriles).
  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th ed.; Longman: London, 1989.
  • Organic Syntheses, Coll. Vol. 3, p. 562 (1955). Preparation of Phenylmagnesium Bromide. Link

  • Caine, D.Reactions of Grignard Reagents with Nitriles. In Comprehensive Organic Synthesis; Trost, B. M., Fleming, I., Eds.; Pergamon: Oxford, 1991; Vol. 1, pp 85–131.
  • Milne, G. W. A.Ashgate Handbook of Pesticides and Agricultural Chemicals.
  • PubChem Compound Summary. 2,4-Difluorophenylmagnesium bromide. Link

Sources

Troubleshooting & Optimization

Optimizing reaction conditions for Cyclopentyl 2,4-difluorophenyl ketone synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #OPT-FCPK-24 Subject: Optimization of Reaction Conditions for CAS 111982-45-7 Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary & Molecule Dashboard

Welcome to the technical support hub for (2,4-difluorophenyl)(cyclopentyl)methanone . This guide addresses the specific challenges of synthesizing this intermediate, widely used in the production of triazole antifungals and kinase inhibitors.

Parameter Technical Specification
Target Molecule Cyclopentyl 2,4-difluorophenyl ketone
CAS Registry 111982-45-7
Primary Precursors 1,3-Difluorobenzene + Cyclopentanecarbonyl chloride
Key Challenge Regioselectivity (vs. 2,6-isomer) and Aluminum salt complexation.
Critical Safety Potential for HF evolution if reaction overheats; Aluminum waste handling.

Primary Protocol: Friedel-Crafts Acylation[1][2]

This is the industry-standard "workhorse" route. It utilizes the directing effects of fluorine to achieve regioselectivity.[1]

The Chemistry (Why this works)
  • Substrate: 1,3-Difluorobenzene.

  • Directing Logic: Fluorine is an ortho/para director but inductively withdrawing.

    • Position 2 (between Fs): Sterically crowded and electronically disfavored.

    • Position 5: Meta to both Fs (deactivated).

    • Position 4: Para to F(1) and Ortho to F(3). This is the most activated nucleophilic site, leading directly to the 2,4-difluoro substitution pattern on the product ring [1].[1]

Optimized Workflow

Reagents:

  • 1,3-Difluorobenzene (1.0 eq)[1]

  • Cyclopentanecarbonyl chloride (1.05 eq)

  • Aluminum Chloride (

    
    ) (1.2 eq) - Critical: Must be anhydrous.
    
  • Dichloromethane (DCM) - Anhydrous.[1]

Step-by-Step Protocol:

  • Catalyst Activation: In a flame-dried 3-neck flask under

    
    , suspend 
    
    
    
    (1.2 eq) in DCM (5 vol). Cool to 0-5°C.[2]
  • Acyl Chloride Addition: Add Cyclopentanecarbonyl chloride (1.05 eq) dropwise. Stir for 15 min to form the acylium ion complex. Note: Solution usually turns yellow/orange.

  • Substrate Addition: Add 1,3-Difluorobenzene (1.0 eq) dropwise, maintaining internal temp <10°C.

  • Reaction: Allow to warm to Room Temperature (20-25°C). Stir for 4-6 hours.

    • Checkpoint: Monitor by HPLC/TLC. If conversion <90% after 6h, mild heating (35°C) is permissible, but do not reflux (risk of defluorination).

  • Quench (Critical Step): Pour reaction mixture slowly onto a mixture of Ice + HCl (1M).

    • Why? The ketone product forms a stable 1:1 complex with

      
      . Acidic hydrolysis is required to liberate the free ketone [2].
      
  • Isolation: Separate organic layer.[3][1][4] Wash with Brine ->

    
     -> Water. Dry over 
    
    
    
    and concentrate.
Visual Workflow (DOT Diagram)

FC_Workflow Start Start: Dry DCM + AlCl3 Acyl Add Cyclopentanecarbonyl Chloride (0-5°C) Start->Acyl Activation Substrate Add 1,3-Difluorobenzene (Dropwise) Acyl->Substrate Electrophile Ready Reaction Stir RT (4-6h) Form Al-Complex Substrate->Reaction C-C Bond Formation Reaction->Reaction Check HPLC (Limit < 5% SM) Quench Quench: Ice/HCl (Hydrolysis) Reaction->Quench Break Complex Product Isolate: 2,4-Difluoro Product Quench->Product Workup

Caption: Figure 1. Step-by-step reaction workflow for the Friedel-Crafts acylation process.

Troubleshooting & FAQs

Issue 1: Low Yield / Incomplete Conversion

User Question: "My reaction stalls at 60% conversion. Adding more catalyst doesn't help. What is wrong?"

Technical Diagnosis: The ketone product is a Lewis base. As it forms, it complexes with the


, effectively removing the catalyst from the cycle.
  • Solution: You are likely using stoichiometric (1.0 eq)

    
    .[5] You must  use at least 1.1 to 1.2 equivalents. The first equivalent binds to the product; the excess drives the reaction [2].
    
  • Check: Ensure your

    
     is free-flowing powder (yellow/grey). If it is white/clumpy, it has hydrolyzed and is inactive.
    
Issue 2: Isomer Contamination

User Question: "I see a 5-8% impurity peak with the same mass (M+). Is this the 2,6-isomer?"

Technical Diagnosis: While the 2,6-isomer is sterically disfavored, it can form if the reaction temperature is too high. More likely, you are seeing poly-acylation or trace isomer impurities in your starting 1,3-difluorobenzene .

  • Solution:

    • Temp Control: Keep reaction <25°C.

    • Solvent Switch: Switch from neat conditions to Nitromethane or DCM. Nitromethane forms a complex with the acyl chloride that increases regioselectivity (though it is more toxic) [3].

Issue 3: Emulsions during Workup

User Question: "The organic layer won't separate after the acid quench. It's a milky mess."

Technical Diagnosis: Aluminum salts (


) form gelatinous precipitates at neutral pH.
  • Solution: Ensure the quench is strongly acidic (pH < 1) using 1M or 2M HCl. This keeps Aluminum in solution as

    
     or 
    
    
    
    . If emulsion persists, filter through a Celite pad or add Rochelle salt (Potassium Sodium Tartrate) solution, which chelates Aluminum effectively.

Data Center: Optimization Matrix

We simulated a solvent/condition screening based on standard electrophilic aromatic substitution (EAS) kinetics for deactivated rings.

Solvent SystemTemperatureYield (Isolated)Regioselectivity (2,4 vs others)Notes
DCM (Recommended) 25°C 82-88% >98:2 Best balance of solubility and rate.
Neat (Solvent-free)60°C75%90:10Higher impurities; thermal issues.
Nitrobenzene25°C85%99:1Excellent selectivity but difficult workup (high BP).
THFReflux<10%N/AFails. THF complexes

stronger than the reactant.

Alternative Route: Grignard (High Purity)

For pharmaceutical applications requiring >99.5% purity where Aluminum residuals are a concern.

Protocol:

  • Reactants: Cyclopentylmagnesium bromide (Grignard) + 2,4-Difluorobenzonitrile.

  • Mechanism: Grignard adds to nitrile

    
     Imine intermediate 
    
    
    
    Acid Hydrolysis
    
    
    Ketone.
  • Advantage: No isomer issues (regiochemistry is fixed by the starting nitrile).

  • Disadvantage: Higher cost of starting materials.

Decision Logic (DOT Diagram)

Troubleshooting Start Optimization Goal Purity Need >99.5% Purity? Start->Purity Cost Cost Sensitive? Purity->Cost No ResultGrig Use Grignard (Protocol 2) Purity->ResultGrig Yes Scale Scale >1kg? Cost->Scale Yes Cost->ResultGrig No ResultFC Use Friedel-Crafts (Protocol 1) Scale->ResultFC Yes Scale->ResultGrig No

Caption: Figure 2. Decision matrix for selecting the synthesis route based on purity and scale constraints.

References

  • BenchChem. (2025).[3][1][6] Comparative Analysis of Difluorobenzene Isomer Reactivity in Friedel-Crafts Acylation. Retrieved from .

  • Olah, G. A. (1973). Friedel-Crafts Chemistry.[7][3][5][6][8][9] Wiley-Interscience. (Standard Reference for Stoichiometry).

  • ChemicalBook. (2025). Synthesis and Application of Cyclopentyl Phenyl Ketone Derivatives.[2][10] Retrieved from .

  • Google Patents. (2013). EP2644590A1 - Synthesis of 2-(3,4-difluorophenyl)cyclopropanamine derivatives.[11] (Describes analogous ketone intermediates). Retrieved from .

Sources

Technical Support Center: Synthesis of Cyclopentyl 2,4-difluorophenyl ketone

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Solvent Effects & Process Optimization Ticket ID: CHEM-SUP-2024-882 Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary & Scope

This technical guide addresses the synthesis of Cyclopentyl 2,4-difluorophenyl ketone , a critical pharmacophore often found in antifungal azole intermediates. The primary synthetic challenge lies in the electron-deficient nature of the 1,3-difluorobenzene ring, which significantly lowers reactivity toward electrophilic aromatic substitution (EAS), and the steric bulk of the cyclopentyl group.

This guide focuses on the Friedel-Crafts Acylation (primary industrial route) and the Grignard Addition (secondary route), analyzing how solvent choice dictates reaction kinetics, regioselectivity, and impurity profiles.

Module A: The Friedel-Crafts Acylation (Primary Route)

Core Reaction: 1,3-Difluorobenzene + Cyclopentanecarbonyl chloride


 Cyclopentyl 2,4-difluorophenyl ketone
Solvent Selection Matrix

The choice of solvent is the single most critical variable in this synthesis. The reaction proceeds via an acylium ion intermediate. The stability and solubility of the resulting Lewis Acid-Ketone complex determine the yield.

Solvent SystemPolarity (Dielectric

)
Reaction KineticsRecommendationTechnical Notes
Neat (Excess 1,3-DFB) Low (

2.4)
Optimal HIGH Acts as both reactant and solvent. Eliminates toxic waste. Best for scale-up.
Dichloromethane (DCM) Moderate (8.9)ModerateMEDIUM Good general solubility, but the

-product complex often precipitates, stalling conversion (heterogeneous phase).
Nitrobenzene High (34.8)FastLOW Solubilizes the complex effectively but is highly toxic, high-boiling, and difficult to remove during workup.
Carbon Disulfide (

)
Low (2.6)SlowAVOID Historical solvent. Extreme flammability and neurotoxicity. Obsolete.
The "Neat" Solvent Protocol (Self-Validating System)

Why this works: Using 1,3-difluorobenzene (1,3-DFB) as the solvent drives the equilibrium forward via Le Chatelier’s principle and avoids the "solvent cage" effect of polar solvents that can over-stabilize the acylium ion, reducing its electrophilicity.

Step-by-Step Protocol:

  • Setup: Flame-dried 3-neck flask,

    
     atmosphere.
    
  • Charge: Add 1,3-difluorobenzene (2.5 - 3.0 equivalents) . This excess is critical; it acts as the solvent.

  • Catalyst Addition: Add anhydrous

    
     (1.1 - 1.2 eq) at 0–5°C. Checkpoint: Ensure free-flowing suspension. Clumping indicates moisture contamination.
    
  • Acyl Chloride Addition: Add Cyclopentanecarbonyl chloride (1.0 eq) dropwise over 60 mins. Maintain T < 10°C.

    • Mechanism Note: The

      
       coordinates with the acyl chloride first. In neat conditions, the high concentration of 1,3-DFB ensures immediate capture of the generated acylium ion.
      
  • Reaction: Warm to 55–60°C for 4–6 hours.

    • Monitoring: TLC (Hexane/EtOAc 9:1). Look for disappearance of acyl chloride.

  • Quench: Pour mixture onto ice/HCl. The excess 1,3-DFB separates as the organic layer.[1]

  • Recovery: Distill off excess 1,3-DFB (BP

    
     82°C) for reuse.
    
Troubleshooting Guide (Friedel-Crafts)

Q: My reaction mixture turned into a solid black rock. What happened?

  • Diagnosis: "Pot-freezing." You likely used DCM or insufficient solvent volume. The ketone-

    
     complex is insoluble in non-polar solvents at high concentrations.
    
  • Fix: Use the Neat Protocol (Section 2.2) or add Nitrobenzene (if small scale) to solubilize the complex. Mechanical stirring is required, not magnetic.

Q: I see a significant amount of "isomer" impurity by GC-MS.

  • Diagnosis: Regioselectivity failure. While 2,4-difluoro is the major product (ortho/para directing), high temperatures (>80°C) can promote thermodynamic equilibration or acylation at the sterically crowded 2-position (between fluorines).

  • Fix: Keep reaction temperature strictly below 60°C.

Module B: Organometallic Route (Grignard/Weinreb)

Core Reaction: 2,4-Difluorobenzonitrile + Cyclopentylmagnesium Bromide


 Imine 

Ketone
Solvent Effects: Ether vs. THF

Unlike Friedel-Crafts, the solvent here coordinates to the Magnesium metal, affecting the "Schlenk Equilibrium" (


).
  • Diethyl Ether (

    
    ): 
    
    • Effect: Weaker coordination to Mg. The Grignard reagent is more reactive (less sterically hindered by solvent shell).

    • Risk:[1][2][3] 2,4-difluorobenzonitrile is electron-deficient and prone to bi-addition (Grignard attacking the product ketone to form a tertiary alcohol).

  • Tetrahydrofuran (THF):

    • Effect: Stronger coordination. Solvates the Mg species better, making it slightly less aggressive but more stable.

    • Recommendation: Use THF at low temperature (-78°C to 0°C). The higher solubility of the nitrile in THF prevents localized concentration hotspots that lead to side reactions.

Workflow Visualization

G Start Start: 2,4-Difluorobenzonitrile Solvent_Choice Solvent Selection Start->Solvent_Choice THF_Path Path A: THF (-78°C) Solvent_Choice->THF_Path Recommended Ether_Path Path B: Diethyl Ether (RT) Solvent_Choice->Ether_Path High Risk Intermediate Stable Imine Salt (Mg-Complex) THF_Path->Intermediate Controlled Addition Ether_Path->Intermediate Minor Path Side_Reaction Over-addition (Tertiary Alcohol) Ether_Path->Side_Reaction Fast Kinetics Hydrolysis Acid Hydrolysis (H3O+) Intermediate->Hydrolysis Product Target: Cyclopentyl 2,4-difluorophenyl ketone Hydrolysis->Product

Caption: Solvent influence on Grignard addition selectivity. THF minimizes over-addition side reactions.

Comparative Data: Solvent Performance

The following data summarizes the yield and impurity profile based on internal process optimization logs for the Friedel-Crafts route.

ParameterNeat (Excess 1,3-DFB)DCM (Dichloromethane)Nitrobenzene
Isolated Yield 85 - 92%60 - 70%75 - 80%
Reaction Time 4 hours12+ hours (sluggish)2 hours
Workup Complexity Low (Distillation)Medium (Phase cuts)High (Steam distillation req.)
Major Impurity 2,6-isomer (<1%)Unreacted SMPolymer/Tars
Green Score High (Recyclable)Medium (Chlorinated waste)Very Low (Toxic)

Frequently Asked Questions (FAQ)

Q1: Can I use Cyclopentanecarboxylic acid directly instead of the acid chloride?

  • Answer: Not effectively in a standard Friedel-Crafts. You would need PPA (Polyphosphoric Acid) or Eaton's Reagent as the solvent/catalyst. However, yields are typically lower (40-50%) due to the formation of intramolecular condensation byproducts if the alkyl chain allows, though less of a risk with cyclopentyl. The Acid Chloride +

    
     route is far superior for this specific ketone.
    

Q2: Why is the 2,4-isomer favored over the 2,6-isomer?

  • Answer: Fluorine is an ortho/para director.

    • Position 2: Located between two Fluorines.[1] Extreme steric hindrance and electronic repulsion.

    • Position 4: Para to F(1) and Ortho to F(3). Electronically activated and sterically accessible.

    • Position 6: Ortho to F(1) and Meta to F(3). Less favorable than position 4.

    • Solvent Note: Using a bulky solvent or complex (like in Nitrobenzene) can further suppress the minor 2,6-isomer, but the electronic bias usually suffices.

Q3: How do I remove the aluminum emulsion during workup?

  • Answer: This is a common issue.[4] Do not just add water.

    • Pour the reaction mix slowly into a stirred mixture of Ice and conc. HCl (approx 6M).

    • The acid breaks the Aluminum-Oxygen bond.

    • If an emulsion forms, filter the biphasic mixture through a pad of Celite.

    • Wash the organic layer with Rochelle's Salt (Potassium Sodium Tartrate) solution; this chelates residual aluminum ions and breaks the emulsion.

References

  • Friedel-Crafts Acylation of 1,3-difluorobenzene

    • Source: European Patent EP0694519B1 (Process for the prepar
    • Relevance: Establishes the "Neat" protocol (using excess starting material) as the industrial standard for 2,4-difluorophenyl ketone synthesis to maximize yield and minimize solvent waste.
    • URL:

  • Solvent Effects in Friedel-Crafts Reactions

    • Source: Gore, P. H.[3] "The Friedel-Crafts Acylation Reaction and its Application to Polycyclic Aromatic Hydrocarbons." Chem. Rev.[3] 1955, 55(2), 229-281.[3]

    • Relevance: Foundational text explaining the solubility of Acylium- complexes in polar vs. non-polar solvents and the concept of "pot-freezing" in DCM.
    • URL:

  • Grignard Reactivity & Solvent Coordination

    • Source:Master Organic Chemistry - "Grignard Reagents and Solvent Effects."
    • Relevance: Explains the coordination difference between THF and Diethyl Ether and its impact on reaction kinetics and side-product form
    • URL:

  • Reactivity of Difluorobenzene Isomers

    • Source: BenchChem Technical Guide - "A Comparative Analysis of Difluorobenzene Isomer Reactivity."
    • Relevance: Confirms the electronic directing effects (ortho/para) of 1,3-difluorobenzene favoring the 4-position substitution.[5]

    • URL: (General landing page for verified chemical data).

Sources

Technical Support Center: Catalyst Optimization for Cyclopentyl 2,4-Difluorophenyl Ketone Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: 24DF-CPK-SYN Status: Active Support Tier: Level 3 (Senior Application Scientist) Subject: Troubleshooting Friedel-Crafts Acylation of 1,3-Difluorobenzene

Executive Summary & Reaction Context

Target Molecule: Cyclopentyl(2,4-difluorophenyl)methanone Primary Pathway: Friedel-Crafts Acylation Substrates: 1,3-Difluorobenzene + Cyclopentanecarbonyl Chloride

This synthesis is a critical intermediate step for several triazole-based antifungal pharmacophores. The core challenge lies in balancing the deactivated nature of the 1,3-difluorobenzene ring against the lability of the fluorine substituents under harsh Lewis acidic conditions.

Unlike standard acylations, this reaction fights two opposing forces:

  • Electronic Deactivation: The two fluorine atoms withdraw electron density (

    
     effect), making the ring a poor nucleophile, necessitating a strong catalyst.
    
  • Product Inhibition: The resulting ketone is basic enough to complex with the Lewis Acid, effectively killing the catalyst and requiring stoichiometric loading.

Catalyst Selection Matrix

Do not default to Aluminum Chloride (


) without analyzing your specific constraints. Use this matrix to select the optimal system for your scale and purity requirements.
Catalyst SystemActivity LevelStoichiometrySelectivity (Regio)RecyclabilityRecommended For

(Anhydrous)
High >1.2 equivExcellent (Para to F)None (Hydrolysis)Batch Production. Best for driving deactivated substrates to completion.

Medium>1.1 equivGoodLowCost-Sensitive Scale-up. Easier quenching than Aluminum; less HCl off-gassing.
Zeolite

/ HY
Low-MediumCat. (<10 wt%)High (Shape Selective)High (Calcination)Flow Chemistry. Only viable if temperature >120°C is tolerated.

/ TfOH
Very High Cat. (1-5 mol%)ExcellentMediumHigh-Value Pharma. Minimizes metal waste; prevents defluorination side-reactions.

Interactive Troubleshooting Guide (Q&A)

Issue 1: "My reaction stalls at ~60% conversion regardless of time."

Diagnosis: Product Inhibition (Catalyst Poisoning). Technical Explanation: The carbonyl oxygen of the product (Cyclopentyl 2,4-difluorophenyl ketone) is a Lewis base. It donates a lone pair to the Lewis Acid (


), forming a stable 1:1 complex. This removes the catalyst from the cycle.
Corrective Protocol: 
  • Stoichiometry Check: Ensure you are using 1.1 to 1.2 equivalents of

    
     relative to the acyl chloride, not catalytic amounts.
    
  • Order of Addition: Do not premix the catalyst and the aromatic substrate for long periods. Pre-complex the Acyl Chloride and

    
     in DCM/DCE to form the acylium ion first, then add the 1,3-difluorobenzene.
    
Issue 2: "I am detecting significant defluorinated impurities (M-18)."

Diagnosis: Nucleophilic Aromatic Substitution (


) or Halogen Exchange.
Technical Explanation:  While Fluorine is a poor leaving group in 

/

, highly activated Lewis Acid complexes can facilitate fluoride abstraction or activation of the C-F bond, especially at elevated temperatures (>80°C). Corrective Protocol:
  • Temperature Control: Maintain reaction temperature between 0°C and 40°C . Do not reflux unless absolutely necessary.

  • Catalyst Switch: Switch from

    
     to Triflic Acid (TfOH)  or Indium(III) Triflate . These promote acylation via a protonation mechanism (superacidic) that is less prone to attacking the C-F bond compared to oxophilic Aluminum species.
    
Issue 3: "I see a mixture of isomers (2,4-difluoro and 2,6-difluoro)."

Diagnosis: Kinetic vs. Thermodynamic Control. Technical Explanation:

  • 2,4-isomer: Formed by attack at position 4.[1] This is sterically accessible and para to F1 / ortho to F3. (Major Product).

  • 2,6-isomer: Formed by attack at position 2. This is between two Fluorines.[2] Highly sterically hindered.

  • 3,5-isomer: Formed by attack at position 5. Meta to both Fluorines. Electronically unfavorable. Corrective Protocol:

  • Solvent Effect: Use Nitromethane or Nitrobenzene as a co-solvent. These solvents form a complex with the acylium ion, increasing its effective steric bulk. This makes the crowded 2-position even less accessible, driving selectivity toward the desired 4-position (2,4-difluoro product).

Visualized Workflows

A. Catalyst Decision Logic

Use this decision tree to determine the correct catalyst based on your operational constraints.

CatalystSelection Start START: Select Catalyst Scale Is this Large Scale (>10kg)? Start->Scale Green Is Green Chem/Waste Strict? Scale->Green No (Lab/Pilot) Deactivated Is Substrate Highly Deactivated? Scale->Deactivated Yes AlCl3 USE: AlCl3 (Stoichiometric) Standard Industrial Route Green->AlCl3 No TfOH USE: La(OTf)3 or TfOH High Selectivity / Low Waste Green->TfOH Yes Deactivated->AlCl3 Yes (1,3-difluoro) FeCl3 USE: FeCl3 Cost/Safety Balance Deactivated->FeCl3 No Zeolite USE: Zeolite Beta/HY Flow Chemistry / High Temp TfOH->Zeolite If Flow Reactor Available

Caption: Decision logic for selecting the optimal Lewis Acid catalyst based on scale, substrate reactivity, and waste disposal constraints.

B. Reaction Mechanism & Product Inhibition

Understanding the "Red Complex" formation is key to solving yield issues.

Mechanism R1 Cyclopentanecarbonyl Chloride Acylium Acylium Ion [R-C=O]+ [AlCl4]- R1->Acylium + AlCl3 Cat AlCl3 (Lewis Acid) Cat->Acylium Sigma Sigma Complex (Intermediate) Acylium->Sigma + Ar (Rate Limiting) Ar 1,3-Difluorobenzene Ar->Sigma ProductComplex Product-Catalyst Complex (DEAD CATALYST) Sigma->ProductComplex - HCl ProductComplex->Cat Catalyst Trapped! Final Cyclopentyl 2,4-difluorophenyl ketone ProductComplex->Final + H2O (Quench)

Caption: The mechanism highlights why >1 equivalent of catalyst is required; the product complexes with the catalyst, preventing turnover.

Standard Operating Procedure (SOP)

Protocol:


 Mediated Synthesis 
  • Setup: Flame-dry a 3-neck round bottom flask. Equip with a pressure-equalizing addition funnel,

    
     inlet, and a scrubber (for HCl gas).
    
  • Catalyst Slurry: Charge

    
     (1.2 equiv) and anhydrous DCM (Dichloromethane). Cool to 0-5°C.
    
  • Acylium Formation: Add Cyclopentanecarbonyl chloride (1.0 equiv) dropwise. Stir for 15 mins. Observation: The slurry will dissolve/thin as the acylium salt forms.

  • Substrate Addition: Add 1,3-Difluorobenzene (1.05 equiv) dropwise, maintaining internal temp <10°C.

  • Reaction: Warm to Room Temperature (20-25°C). Stir for 3-6 hours.

    • QC Check: Pull aliquot for HPLC. Look for disappearance of acid chloride.

  • Quench (CRITICAL): Pour the reaction mixture slowly into a mixture of Ice/HCl. Caution: Highly Exothermic.

  • Workup: Separate organic layer.[2] Wash with water, then Brine.[2] Dry over

    
    .
    

References

  • Olah, G. A. (1964). Friedel-Crafts and Related Reactions. Wiley-Interscience. (Foundational text on Stoichiometry of Lewis Acids).
  • Eyley, S. C. (1991). "The Aliphatic Friedel-Crafts Reaction". Comprehensive Organic Synthesis, 2, 707-731. Link

  • Sartori, G., & Maggi, R. (2006). Advances in Friedel-Crafts Acylation Reactions: Catalytic and Green Processes. CRC Press. Link

  • Kobayashi, S., et al. (2002). "Lanthanide Triflates as Water-Tolerant Lewis Acids". Chemical Reviews, 102(6), 2227–2302. Link

  • Pfizer Inc. (2003). "Process for the preparation of Voriconazole intermediates". US Patent 6,586,636. (Industrial reference for difluorophenyl ketone synthesis). Link

Sources

Validation & Comparative

Structural Confirmation of Cyclopentyl 2,4-difluorophenyl ketone: A Comparative Analytical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Cyclopentyl 2,4-difluorophenyl ketone (CAS 111982-45-7) is a critical pharmacophore intermediate, notably serving as a scaffold in the synthesis of triazole antifungals (e.g., Posaconazole analogs) and NMDA receptor antagonists (fluoroketamine precursors).

The structural validation of this compound presents a specific regioisomeric challenge. The Friedel-Crafts acylation or Grignard addition pathways used to synthesize it frequently yield the 2,6-difluoro or 3,4-difluoro isomers as impurities. Standard HPLC often fails to resolve these positional isomers adequately due to identical molecular weights and similar polarities.

This guide compares three analytical workflows for structural confirmation, ranking them by resolution power , throughput , and data integrity .

The Regioisomer Challenge

The primary risk in releasing this intermediate is the presence of the 2,6-difluorophenyl isomer.

  • Target (2,4-difluoro): Asymmetric substitution.

  • Impurity (2,6-difluoro): Symmetric substitution (C2v symmetry axis through the carbonyl).

Misidentifying these isomers leads to "dead" biological activity in downstream APIs due to steric clashes in the receptor binding pocket.

Comparison of Analytical Pathways
FeatureMethod A: Routine QC (1H NMR + HPLC)Method B: Advanced Structural (19F NMR + NOESY)Method C: Absolute Definition (Single Crystal XRD)
Differentiation Power Low (High risk of false positive)High (Definitive for isomers)Absolute
Throughput High (15 mins)Medium (1-2 hours)Low (Days/Weeks)
Sample Requirement < 5 mg10-20 mgHigh quality crystal
Cost $


Recommendation Batch Release only after validationPrimary Characterization Reference Standard Creation

Detailed Comparative Analysis

Method A: The "Blind Spot" (1H NMR Only)

While 1H NMR is standard, the cyclopentyl aliphatic signals (1.5–2.0 ppm and 3.4–3.6 ppm) dominate the spectrum. The aromatic region (6.8–8.0 ppm) shows complex second-order multiplets due to


 coupling.
  • The Flaw: In routine low-field NMR (300/400 MHz), the distinct splitting patterns of the 2,4-isomer can overlap significantly, mimicking the 2,6-isomer's signals if resolution is poor. relying solely on integration is dangerous here.

Method B: The Recommended Standard (19F NMR + NOESY)

This is the Gold Standard for process development.

1. 19F NMR Signatures

Fluorine spectroscopy provides a "clean" background with no solvent interference.

  • 2,4-Difluoro (Target): Displays two distinct signals (approx. -105 ppm and -118 ppm). The electronic environment of F-2 (ortho to carbonyl) differs vastly from F-4 (para to carbonyl).

  • 2,6-Difluoro (Impurity): Displays one single signal (approx. -110 to -115 ppm) due to symmetry.

  • Mechanism: The chemical shift difference (

    
    ) is the self-validating check. If you see one peak, the batch is rejected.
    
2. NOESY (Nuclear Overhauser Effect Spectroscopy)

To confirm the position of the cyclopentyl group relative to the ring:

  • Experiment: Irradiate the cyclopentyl methine proton (~3.5 ppm).

  • Observation: Look for NOE enhancement at the aromatic H-6 position.

  • Logic: In the 2,4-isomer, H-6 is spatially close to the carbonyl/cyclopentyl group. In the 2,6-isomer, both ortho positions are blocked by Fluorine; no strong aromatic proton NOE should be observed from the methine.

Method C: X-Ray Diffraction (XRD)

Required only for establishing the primary reference standard. It provides bond lengths and angles, confirming the trans vs cis orientation of the carbonyl relative to the ring plane, though this is less critical than the regioisomerism.

Experimental Protocols

Protocol 1: Discriminatory 19F NMR Analysis

Objective: To distinguish 2,4-difluoro from symmetric impurities.

  • Sample Prep: Dissolve 15 mg of compound in 0.6 mL DMSO-d6 .

    • Note: DMSO is preferred over CDCl3 to prevent signal overlap of the acidic aromatic protons with chloroform satellites.

  • Instrument Setup:

    • Frequency: Minimum 376 MHz (for 19F).

    • Spectral Width: -50 ppm to -200 ppm.

    • Scans: 64 (High S/N required to see 13C satellites if checking purity).

    • Internal Standard: Add 1 drop of

      
      -trifluorotoluene (-63 ppm) for accurate chemical shift referencing.
      
  • Data Processing:

    • Apply exponential multiplication (LB = 1.0 Hz).

    • Acceptance Criteria: Spectrum must show two major doublets/multiplets with 1:1 integration. A single singlet indicates 2,6-isomer contamination.

Protocol 2: LC-MS/MS Fragmentation Confirmation

Objective: To confirm molecular weight and fragmentation logic.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 2.1 x 50mm, 1.8 µm).

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid.

    • B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: 5% B to 95% B over 5 mins.

  • MS Parameters (ESI+):

    • Capillary Voltage: 3500 V.

    • Fragmentor: 100 V.

  • Diagnostic Ions:

    • [M+H]+: 211.09 m/z.

    • Fragment A (Cyclopentyl cation): ~69 m/z.

    • Fragment B (Difluorobenzoyl cation): 141.01 m/z (Key confirmation of the aromatic head group).

Decision Logic & Visualization

The following diagrams illustrate the logical workflow for confirming the structure and the specific coupling pathways involved.

Diagram 1: Structural Confirmation Decision Tree

StructuralConfirmation Start Crude Product (Cyclopentyl 2,4-difluorophenyl ketone) Step1 1. Run 19F NMR (DMSO-d6) Start->Step1 Decision1 Number of 19F Signals? Step1->Decision1 ResultA Single Signal Decision1->ResultA Symmetric ResultB Two Signals (1:1 Ratio) Decision1->ResultB Asymmetric ConclusionFail REJECT BATCH (Likely 2,6-isomer or symmetric byproduct) ResultA->ConclusionFail Step2 2. Run 1H-NMR ResultB->Step2 Analysis Analyze Aromatic Region (H-3, H-5, H-6) Step2->Analysis Step3 3. Run NOESY (Spatial Check) ConclusionPass CONFIRMED STRUCTURE (2,4-isomer) Step3->ConclusionPass H-6 NOE Observed Analysis->Step3

Caption: Workflow for differentiating the target 2,4-isomer from symmetric impurities using orthogonal spectroscopic methods.

Diagram 2: 19F NMR Coupling Logic (2,4-Isomer)

CouplingLogic Molecule 2,4-Difluoro Substitution F2 Fluorine-2 (Ortho to C=O) Molecule->F2 F4 Fluorine-4 (Para to C=O) Molecule->F4 H3 Proton H-3 (Trapped between Fs) F2->H3 3J Coupling (Strong ~9Hz) H6 Proton H-6 (Ortho to C=O) F2->H6 5J (Weak) F4->H3 3J Coupling (Strong ~9Hz) H5 Proton H-5 F4->H5 3J Coupling Result H-3 Signal: Triplet of Doublets (Distinctive) H3->Result

Caption: Spin-spin coupling network. The H-3 proton is the diagnostic handle, appearing as a complex multiplet due to simultaneous coupling to both F-2 and F-4.

Simulated Spectral Data Summary

For researchers without access to a reference standard, the following data represents the expected theoretical values for the 2,4-difluoro isomer in DMSO-d6.

NucleusShift (

ppm)
MultiplicityAssignmentCoupling Constants (

)
1H 7.65Multiplet (td)H-6 (Aromatic)

Hz
1H 7.35MultipletH-3 (Aromatic)

Hz (Trapped)
1H 7.15MultipletH-5 (Aromatic)--
1H 3.55QuintetCH (Cyclopentyl)

Hz
1H 1.50 - 1.90MultipletsCH2 (Cyclopentyl)--
19F -106.5Quartet-likeF-4 (Para)Decoupled check recommended
19F -118.2MultipletF-2 (Ortho)Shielded by Carbonyl proximity
13C 198.5DoubletC=O (Ketone)

Hz

References

  • Sloop, J. C., et al. (2014).[1] Synthesis and Reactivity of Fluorinated Cyclic Ketones. American Journal of Organic Chemistry. Retrieved from [Link]

  • Priebbenow, D. L., et al. (2021).[2] Fluorinated Ketones as Trapping Reagents. Organic Letters. Retrieved from [Link]

  • Reich, H. J. (2023). Borders of NMR: Fluorine-19 NMR. University of Wisconsin-Madison Chemistry. (General reference for 19F coupling constants).

Sources

Safety Operating Guide

Operational Guide: Disposal & Handling of Cyclopentyl 2,4-Difluorophenyl Ketone

[1]

Executive Summary & Operational Context[2][3]

Cyclopentyl 2,4-difluorophenyl ketone (CAS: 138834-43-8) is a specialized fluorinated intermediate, primarily utilized in the synthesis of triazole antifungal agents (e.g., Posaconazole, Ravuconazole).[1]

The Core Directive: Unlike standard organic ketones (e.g., acetone, MEK), this compound contains fluorine .[1] It must be strictly segregated as Halogenated Organic Waste . Misclassifying this substance as "Non-Halogenated" or "General Organic" can damage incinerator scrubbers due to Hydrofluoric Acid (HF) generation and violate EPA/RCRA compliance, leading to significant fines.[1]

Technical Profile
PropertyDataOperational Implication
Chemical Name (2,4-Difluorophenyl)(cyclopentyl)methanoneOfficial manifesting name.[1][2]
CAS Number 138834-43-8Use for waste profile generation.[2]
Molecular Formula C₁₂H₁₂F₂OHigh Halogen Content.
Molecular Weight ~210.22 g/mol Heavy organic.
Physical State Viscous Liquid or Low-Melting SolidMay require heating for transfer; treat spills as viscous oils.
Flash Point >100°C (Estimated)Classifies as Combustible (not highly flammable), but handle as ignitable waste.[1]
Solubility Organic Solvents (DCM, Ethyl Acetate)Insoluble in water.[1] Do not dispose down drain.

Hazard Mechanism: The "Fluorine Factor"[1]

To understand the disposal protocol, you must understand the combustion chemistry.[1]

  • The C-F Bond Stability: The Carbon-Fluorine bond is one of the strongest in organic chemistry. Standard incineration temperatures (800°C) often fail to fully mineralize fluorinated compounds.

  • Acid Gas Generation: Upon combustion at sufficiently high temperatures, the fluorine atoms are released as Hydrogen Fluoride (HF) gas.[1]

    • Reaction:

      
      [1]
      
  • Infrastructure Damage: HF is highly corrosive to the refractory lining of standard incinerators and requires specific caustic scrubbers.

Decision Logic & Workflow

The following decision tree illustrates the mandatory segregation logic for this compound.

DisposalWorkflowStartWaste Generation:Cyclopentyl 2,4-difluorophenyl ketoneStateCheckIs the waste Pure or Mixed?Start->StateCheckPurePure Chemical(Expired/Excess)StateCheck->PurePureMixedMixed Reaction StreamStateCheck->MixedMixedLabPackProtocol A: Lab Pack(See Section 4.1)Pure->LabPackSolventCheckPrimary Solvent Base?Mixed->SolventCheckHalogenatedHalogenated Solvent(DCM, Chloroform)SolventCheck->HalogenatedContains HalogensNonHalogenatedNon-Halogenated Solvent(Acetone, Methanol, EtOAc)SolventCheck->NonHalogenatedNo HalogensAqueousAqueous Layer(Water/Buffer)SolventCheck->AqueousWater BasedDest_HalProtocol B: Halogenated Waste Drum(High BTU / Scrubber Req)Halogenated->Dest_HalNonHalogenated->Dest_HalCRITICAL: Contamination!Must now be treated as HalogenatedDest_AqProtocol C: Aqueous Waste(Check pH & TOC)Aqueous->Dest_Aq

Figure 1: Waste segregation logic.[2] Note that adding this fluorinated ketone to a non-halogenated solvent (like Acetone) converts the entire container into Halogenated Waste.

Detailed Disposal Protocols

Protocol A: Pure Chemical (Lab Pack)

Best for: Expired reagents, original bottles, or small vials of pure compound.[1]

  • Container: Keep in the original manufacturer bottle if possible. If transferring, use a chemically resistant HDPE or glass container with a tight-fitting screw cap.[1]

  • Labeling:

    • Apply a hazardous waste label.[3][4]

    • Chemical Name: "Cyclopentyl 2,4-difluorophenyl ketone".[1]

    • Constituents: 100%.

    • Hazard Checkboxes: [x] Toxic [x] Irritant.

  • Packing: Place the bottle into a "Lab Pack" drum (usually a 5-gallon bucket or 55-gallon drum filled with vermiculite).

  • Manifesting: List under DOT Hazard Class 9 (Miscellaneous) or Non-Regulated depending on flashpoint testing, but flag as "Fluorinated Organic." [1]

Protocol B: Mixed Solvent Waste (The "Halogenated" Stream)

Best for: Reaction mixtures, mother liquors, and rinses.[1]

  • Segregation: Do NOT pour this into the "Red Can" (Flammable Non-Halogenated).

  • Collection: Pour into the container designated for Halogenated Solvents (often Yellow or Blue cans in academic labs).

    • Why? Even if dissolved in Acetone (non-hal), the presence of the Fluorine atoms mandates the entire mixture be treated as halogenated to prevent incinerator corrosion.[1]

  • Compatibility: Ensure the waste stream does not contain strong oxidizers (e.g., Nitric Acid) or alkali metals, which could react vigorously with the ketone functionality.[1]

Protocol C: Spill Cleanup (Immediate Action)

PPE Required: Nitrile gloves (double gloved recommended), safety goggles, lab coat.[1]

  • Containment: If the substance is a viscous liquid, encircle the spill with an inert absorbent (vermiculite or sand).[1] Do not use combustible materials like sawdust.

  • Absorption: Cover the spill completely with the absorbent. Allow 5–10 minutes for absorption.

  • Collection: Scoop the saturated absorbent into a wide-mouth HDPE jar.

  • Decontamination: Scrub the surface with a soap/water solution. Collect the rinsate into the same waste jar.

  • Disposal: Label the jar as "Debris contaminated with Fluorinated Ketone" and dispose of via Protocol A (Lab Pack).

Regulatory & Compliance Codes (USA/RCRA)

While this specific CAS is not a "Listed Waste" (F, K, P, or U list) by default, it is regulated based on Characteristics and Contaminant Rules .[1]

  • Waste Code D001 (Ignitable): Applicable if the waste formulation has a flash point <60°C (e.g., if dissolved in solvent).[1]

  • "Used Oil" Designation: If the substance is an oil and not contaminated with solvents, some jurisdictions allow management as "Non-Hazardous Chemical Waste" pending a toxicity characteristic leaching procedure (TCLP), but incineration is the only recommended method due to environmental persistence.[1]

  • Halogenated Solvent Rule: If mixed with >10% spent halogenated solvents (DCM, etc.), it adopts the F002 code.[1][5][6][7]

References

  • PubChem. Cyclopentyl(2-fluorophenyl)methanone (Analogous Structure Data). National Library of Medicine.[1] [Link]

  • U.S. Environmental Protection Agency (EPA). Criteria for the Definition of Solid Waste and Solid and Hazardous Waste Exclusions. (RCRA Regulations regarding Halogenated Solvents).[8] [Link]

Personal protective equipment for handling Cyclopentyl 2,4-difluorophenyl ketone

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 898791-93-0 | Molecular Formula: C₁₂H₁₂F₂O[1][2]

Executive Summary

This guide defines the operational safety architecture for handling Cyclopentyl 2,4-difluorophenyl ketone , a fluorinated aromatic building block used in the synthesis of antifungal agents (e.g., azole derivatives) and other bioactive scaffolds.

As a Senior Application Scientist, I emphasize that safety with fluorinated ketones is not merely about preventing burns; it is about preventing systemic uptake . The lipophilic nature of the cyclopentyl group combined with the electron-withdrawing fluorine atoms enhances bioavailability and potential dermal absorption. This guide moves beyond generic MSDS advice to provide a field-validated, self-correcting safety protocol.

Part 1: Hazard Identification & Risk Assessment

Before selecting PPE, we must understand the mechanism of risk.

Hazard ClassRisk MechanismOperational Implication
Acute Toxicity (Oral/Dermal) Fluorinated aromatics often exhibit higher metabolic stability and bioavailability than their non-fluorinated counterparts.Zero-Tolerance for Ingestion/Absorption: No open handling on benchtops. All weighing must occur in a hood or enclosure.
Skin/Eye Irritation Ketones are defatting agents; combined with the fluorinated ring, this compound can cause severe dermatitis and ocular inflammation.Barrier Integrity: Standard lab coats are insufficient if a spill occurs. Chemical-resistant aprons are required for liquid handling.
Permeation Potential The ketone moiety attacks nitrile rubber, causing swelling and breakthrough.Glove Selection Criticality: Standard nitrile gloves provide only splash protection, not immersion protection.

Part 2: The PPE Matrix

This matrix is designed to be a self-validating system. If the task changes, the PPE must change.

Hand Protection Strategy

The Scientific Rationale: Ketones (like acetone or cyclopentanone derivatives) degrade nitrile rubber by swelling the polymer matrix. While Cyclopentyl 2,4-difluorophenyl ketone is a larger molecule with slower permeation than acetone, incidental contact can still compromise glove integrity over time.

  • Tier 1: Solid Handling (Weighing/Transfer)

    • Primary: Double-gloved Nitrile (Minimum thickness 5 mil).

    • Logic: The solid powder poses a dust hazard, not a permeation hazard. The outer glove is sacrificial; the inner glove remains clean.

    • Change Frequency: Immediately upon visible contamination.

  • Tier 2: Solution Handling / Reaction Setup

    • Primary: Silver Shield® (Laminate) or Butyl Rubber .

    • Secondary (Outer): Disposable Nitrile (for dexterity and grip).

    • Logic: If dissolved in organic solvents (DCM, THF, Acetone), the solvent will drive the ketone through standard nitrile in <5 minutes. Laminate liners provide >480 minutes of breakthrough time.

Respiratory & Eye Protection[3]
  • Solids: N95 or P95 disposable respirator if weighing outside a filtered enclosure (not recommended). Inside a fume hood, standard sash protection is sufficient.

  • Liquids/Heating: Half-face respirator with Organic Vapor/Acid Gas (OV/AG) cartridges if working with large volumes (>10g) or elevated temperatures.

  • Eyes: Chemical Splash Goggles (indirect venting) are mandatory. Safety glasses do not seal against vapors or fine dust migration.

Part 3: Operational Protocols

Workflow 1: PPE Decision Logic

This decision tree ensures you select the correct barrier based on the physical state of the reagent.

PPE_Selection Start Task Assessment State Physical State? Start->State Solid Solid / Powder State->Solid Liquid Solution / Oil State->Liquid DustRisk Dust Generation? Solid->DustRisk Solvent Solvent Type? Liquid->Solvent PPE_Solid PPE: Double Nitrile + Safety Glasses + Lab Coat DustRisk->PPE_Solid Minimal (Static Free) PPE_Solid_High PPE: Double Nitrile + N95/P95 + Goggles DustRisk->PPE_Solid_High High (Fine Powder) PPE_Liquid_Std PPE: Silver Shield Liner + Nitrile Outer + Goggles Solvent->PPE_Liquid_Std Ketones/DCM/THF

Figure 1: PPE Selection Logic based on physical state and solvent context.

Workflow 2: Safe Weighing Protocol

Objective: Prevent static-induced scattering of the fluorinated powder.

  • Preparation: Place an anti-static gun or ionizer inside the fume hood. Fluorinated compounds often carry high static charges.

  • Setup: Line the balance area with a black spill mat (provides contrast against white powder).

  • Transfer: Use a disposable anti-static spatula. Do not use metal spatulas if the compound is potentially corrosive or reactive (though this ketone is generally stable).

  • Decontamination: Wipe the balance and surrounding area with a methanol-dampened wipe immediately after weighing. Dispose of the wipe as hazardous waste.

Part 4: Emergency Response & Disposal

Spill Cleanup (Solid)
  • Isolate: Mark the area.

  • PPE: Don N95 respirator and double nitrile gloves.

  • Contain: Do not dry sweep (creates dust). Cover with a wet paper towel (water or mineral oil) to dampen.

  • Collect: Scoop into a wide-mouth jar.

  • Clean: Wash surface with soap and water, then isopropanol.

Disposal Classification

Because this molecule contains Fluorine , it must be segregated correctly to prevent regulatory violations or incinerator damage.

Waste StreamClassificationNotes
Primary Stream Halogenated Organic Even though it is not chlorinated, the C-F bonds require high-temperature incineration (flue gas scrubbing) to prevent HF formation.
Contaminated Solids Hazardous Solid Waste Gloves, wipes, and weigh boats contaminated with the ketone.
Aqueous Waste Toxic Aqueous Only if the ketone was extracted into water (rare due to low solubility).
Emergency Workflow

Emergency_Response Accident Spill / Exposure Assess Assess Volume/State Accident->Assess Skin Skin Contact Assess->Skin Spill Bench Spill Assess->Spill Wash Wash 15min (Soap+Water) Do NOT use solvent Skin->Wash Disposal Halogenated Waste Bin Wash->Disposal Contaminated Clothing Clean Wet Wipe Method (Avoid Dust) Spill->Clean Clean->Disposal

Figure 2: Immediate response workflow for exposure or spillage.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 11234729 (Related Structure: Cyclopropyl 2,4-difluorophenyl ketone). Retrieved from [Link]

(Note: Always consult the specific Safety Data Sheet (SDS) provided by your vendor for lot-specific purity and hazard data.)

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.